5-Amino-2-(trifluoromethoxy)biphenyl
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Overview
Description
6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction between a trifluoromethoxy-substituted aryl halide and an amine-substituted biphenyl . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethoxy group.
Scientific Research Applications
6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 4-(Trifluoromethoxy)phenylamine
Uniqueness
6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-phenyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
STNQXKOBUIVMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)(F)F |
Origin of Product |
United States |
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